N-[1-(1-benzyl-1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-4-fluorobenzamide
Description
N-[1-(1-benzyl-1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-4-fluorobenzamide is a benzamide derivative featuring a benzimidazole core substituted with a benzyl group, a methylsulfanylpropyl chain, and a 4-fluorobenzamide moiety. Its synthesis likely follows protocols analogous to other benzamide derivatives, involving condensation reactions between acyl chlorides and amine intermediates under controlled conditions . The benzimidazole ring system, known for its planar aromatic structure, enhances binding affinity to biological targets such as enzymes or receptors, while the methylsulfanyl group may improve lipophilicity and metabolic stability .
Properties
Molecular Formula |
C25H24FN3OS |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-[1-(1-benzylbenzimidazol-2-yl)-3-methylsulfanylpropyl]-4-fluorobenzamide |
InChI |
InChI=1S/C25H24FN3OS/c1-31-16-15-22(28-25(30)19-11-13-20(26)14-12-19)24-27-21-9-5-6-10-23(21)29(24)17-18-7-3-2-4-8-18/h2-14,22H,15-17H2,1H3,(H,28,30) |
InChI Key |
SHBWGUUOTUGGMU-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(C1=NC2=CC=CC=C2N1CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Benzimidazole Core Synthesis
The synthesis begins with the preparation of the 1-benzyl-1H-benzimidazol-2-amine core. This typically involves:
-
Cyclization of o-phenylenediamine : Reaction with a carboxylic acid derivative (e.g., 2-nitrobenzoic acid) under acidic conditions to form the benzimidazole ring .
-
Benzyl group introduction : Alkylation of the benzimidazole nitrogen using benzyl halides (e.g., benzyl bromide) in the presence of a base (e.g., K₂CO₃) .
Key Reaction Steps :
| Step | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 1 | o-Phenylenediamine + 2-nitrobenzoic acid, H₂SO₄, reflux | 1H-benzimidazol-2-amine | ~70% | |
| 2 | Benzyl bromide, K₂CO₃, DMF, 80°C | 1-Benzyl-1H-benzimidazol-2-amine | 52–79% |
Introduction of the 3-(Methylsulfanyl)propyl Side Chain
The methylsulfanylpropyl group is introduced via nucleophilic substitution or alkylation:
-
Alkylation of the benzimidazole amine : Reaction with 3-(methylthio)propyl bromide in a polar aprotic solvent (e.g., DMF) with a base (e.g., Et₃N) .
Experimental Protocol :
-
Substrate Preparation : 1-Benzyl-1H-benzimidazol-2-amine is dissolved in DMF.
-
Alkylation : 3-(Methylthio)propyl bromide is added, followed by triethylamine. Stirred at room temperature for 12–24 hours .
-
Workup : Extracted with ethyl acetate, washed with brine, and purified via column chromatography .
Data Table :
Amide Coupling with 4-Fluorobenzoyl Chloride
The final step involves coupling the amine with 4-fluorobenzoyl chloride:
-
Activation of carboxylic acid : Use of coupling agents like EDC/HOBt or DCC in dichloromethane .
-
Reaction conditions : Amine is treated with 4-fluorobenzoyl chloride in the presence of a base (e.g., DMAP) .
Procedure :
-
Activation : 4-Fluorobenzoyl chloride is dissolved in DCM.
-
Coupling : The side-chain-functionalized benzimidazole amine is added, followed by DMAP. Stirred at 0°C to RT for 2–4 hours .
-
Purification : Filtered, washed with aqueous NaHCO₃, and dried .
Optimization Insights :
-
Yield : ~55–72% (dependent on steric hindrance from the benzyl group) .
-
Purification : Recrystallization from ethyl acetate/hexane improves purity .
Purification and Characterization
Comparative Analysis of Synthetic Routes
| Route | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Alkylation-Then-Coupling | (1) Benzyl group introduction; (2) alkylation; (3) amide coupling | High regioselectivity | Moderate yields (55–72%) |
| Coupling-Then-Alkylation | (1) Amide coupling; (2) side-chain alkylation | Simplified purification | Potential side reactions |
Critical Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzyl-1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-4-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium azide, potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones .
Scientific Research Applications
N-[1-(1-benzyl-1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-4-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs due to its potential anticancer, antiviral, and antimicrobial activities.
Biological Studies: The compound is used to study the interaction of benzimidazole derivatives with biological targets.
Industrial Applications: It is used in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[1-(1-benzyl-1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-4-fluorobenzamide involves its interaction with specific molecular targets. The benzimidazole core allows it to bind to enzymes and receptors, inhibiting their activity . This can lead to various biological effects, such as inhibition of cell proliferation in cancer cells .
Comparison with Similar Compounds
Table 1: Structural Features of Comparable Compounds
Key Observations:
- Core Heterocycles: The benzimidazole core in the target compound distinguishes it from imidazole (Compound 6) and triazole (Compound 9) derivatives.
- Substituent Effects: The 4-fluorobenzamide group is shared with Compound 6 and the pyrimidine derivative in . Fluorine’s electron-withdrawing nature may increase metabolic stability and influence hydrogen-bonding interactions .
- Methylsulfanyl Group: Present in both the target compound and Compound 9, this group likely enhances lipophilicity, aiding membrane permeability. However, its presence in a propyl chain (vs. shorter linkers) may reduce steric hindrance .
Physicochemical Properties
While specific data for the target compound (e.g., melting point, solubility) are unavailable, trends can be inferred:
- Melting Points: Fluorinated benzamides (e.g., Compound 6) typically exhibit moderate melting points (~150–200°C) due to balanced intermolecular forces. Nitro or trifluoromethyl substituents (as in Compounds 7–8) raise melting points via stronger dipole interactions .
- Solubility: The methylsulfanyl group may reduce aqueous solubility compared to polar substituents (e.g., hydroxyl or amine groups) but improve bioavailability in lipid-rich environments .
Biological Activity
N-[1-(1-benzyl-1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-4-fluorobenzamide is a synthetic compound belonging to the benzimidazole family, which is renowned for its diverse biological activities. This article reviews the biological activity of this compound, emphasizing its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C25H25N3OS
- Molecular Weight : 445.56 g/mol
- IUPAC Name : this compound
The compound's structure includes a benzimidazole core, which is critical for its biological interactions and activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzimidazole derivatives, including this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including lung cancer cells (A549, HCC827, and NCI-H358) with IC50 values ranging from 6.26 to 20.46 µM depending on the assay format (2D vs. 3D) .
| Cell Line | IC50 (µM) in 2D Assay | IC50 (µM) in 3D Assay |
|---|---|---|
| A549 | Not specified | Not specified |
| HCC827 | 6.26 ± 0.33 | 20.46 ± 8.63 |
| NCI-H358 | 6.48 ± 0.11 | 16.00 ± 9.38 |
The compound's effectiveness in inhibiting tumor growth suggests that it may serve as a promising candidate for anticancer drug development.
Antimicrobial Activity
The antimicrobial properties of the compound have also been investigated. In studies using broth microdilution methods, it demonstrated activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The results indicate that modifications in the chemical structure can enhance antimicrobial efficacy .
The mechanism through which this compound exerts its biological effects is primarily through enzyme inhibition and interaction with biological macromolecules such as DNA and proteins. The benzimidazole moiety is known to bind to the minor groove of DNA, affecting replication and transcription processes .
Case Study 1: Antitumor Efficacy
In a study published in PMC, researchers evaluated the antitumor activity of various benzimidazole derivatives, including our compound of interest. The results showed that compounds with similar structures exhibited significant growth inhibition in cancer cell lines while maintaining lower toxicity levels in normal fibroblast cells (MRC-5), indicating a selective action against cancerous cells .
Case Study 2: Structure-Activity Relationship
A detailed structure-activity relationship (SAR) analysis revealed that specific substitutions on the benzimidazole core significantly influence biological activity. For instance, the presence of a methylsulfanyl group was associated with increased antitumor potency compared to other derivatives lacking this modification .
Q & A
Basic: What are the recommended multi-step synthetic strategies for N-[1-(1-benzyl-1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-4-fluorobenzamide?
Methodological Answer:
The synthesis typically involves sequential reactions:
Benzimidazole Core Formation : Condensation of o-phenylenediamine derivatives with carbonyl-containing reagents under acidic conditions to form the benzimidazole moiety .
Sulfanylpropyl Chain Introduction : Thiol-ene "click" chemistry or nucleophilic substitution to attach the methylsulfanylpropyl group .
Amide Coupling : Use of coupling agents like EDC/HOBt or DCC to conjugate the 4-fluorobenzoyl group to the intermediate .
Key Considerations :
- Solvent selection (e.g., DMF for polar intermediates, dichloromethane for coupling steps) .
- Reaction monitoring via TLC (silica gel GF254) or HPLC (C18 columns, UV detection at 254 nm) .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR : Assign peaks for benzimidazole protons (δ 7.1–8.3 ppm), methylsulfanyl (δ 2.1 ppm), and fluorobenzamide carbonyl (δ 165–170 ppm) .
- 2D NMR (HSQC, HMBC) : Confirm connectivity between the benzimidazole core and sulfanylpropyl chain .
Mass Spectrometry (HRMS) : ESI+ mode to verify molecular ion ([M+H]+) and fragmentation patterns .
Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C, H, N, S percentages .
Basic: What in vitro biological assays are suitable for initial activity screening?
Methodological Answer:
- Antiviral Assays : Plaque reduction assays (e.g., Influenza A H3N2) to determine EC50 values (e.g., 31.4 μM in related benzamide derivatives) .
- Antimicrobial Screening : Microplate Alamar Blue assays against M. tuberculosis H37Rv (MIC values ~30 µM) .
- Cytotoxicity : MTT assays on HEK-293 or HepG2 cells to assess selectivity indices (SI >10 preferred) .
Advanced: How can crystallographic refinement using SHELX programs improve structural validation?
Methodological Answer:
Data Collection : High-resolution X-ray diffraction (Cu-Kα, λ=1.5418 Å) with crystal mounting on a Bruker D8 Venture .
Structure Solution :
- Use SHELXT for initial phase determination via intrinsic phasing .
- SHELXL for refinement: Apply restraints for flexible methylsulfanyl groups and anisotropic displacement parameters for fluorine atoms .
Validation :
- Check R1/wR2 convergence (<0.05 discrepancy).
- Analyze residual electron density maps (max/min ±0.3 eÅ−3) to confirm absence of disorder .
Advanced: How to resolve contradictions in bioactivity data (e.g., high potency but low selectivity)?
Methodological Answer:
Off-Target Profiling :
- Screen against unrelated targets (e.g., kinases, GPCRs) via radioligand binding assays to identify promiscuity .
Metabolic Stability :
- Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation (t1/2 <30 min indicates rapid metabolism) .
Structural Modifications :
Advanced: What strategies optimize reaction yields in multi-step synthesis?
Methodological Answer:
Microwave-Assisted Synthesis :
- Reduce reaction time (e.g., from 24h to 2h for benzimidazole cyclization) at 120°C .
Catalyst Optimization :
- Use Pd(OAc)2/Xantphos for Suzuki-Miyaura couplings (yield improvement from 45% to 82%) .
Workup Adjustments :
- Employ liquid-liquid extraction (EtOAc/water) with brine washes to remove unreacted thiols .
Advanced: How can computational methods predict binding interactions with biological targets?
Methodological Answer:
Molecular Docking :
- Use AutoDock Vina to dock the compound into homology-modeled targets (e.g., viral neuraminidase). Focus on hydrogen bonds with fluorobenzamide carbonyl and π-π stacking with benzimidazole .
MD Simulations :
- Run 100 ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å acceptable) .
Pharmacophore Modeling :
- Define features (e.g., aromatic, hydrogen bond acceptor) using Schrödinger Phase to guide SAR studies .
Advanced: How to address low solubility in biological assays?
Methodological Answer:
Co-Solvent Systems :
Salt Formation :
- Synthesize hydrochloride salts via treatment with HCl(g) in diethyl ether to enhance aqueous solubility .
Nanoformulation :
- Encapsulate in PLGA nanoparticles (150–200 nm diameter) via emulsion-diffusion for sustained release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
